N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE
Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE typically involves multiple steps:
Condensation Reaction: The initial step often involves the condensation of o-phenylenediamine with formic acid or its equivalent to form the benzimidazole core.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the benzimidazole derivative with a suitable thiol reagent under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE undergoes various chemical reactions:
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N~1~-[4-(ACETYLAMINO)PHENYL]-2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)BUTANAMIDE can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-17(26-19-22-15-6-4-5-7-16(15)23-19)18(25)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,17H,3H2,1-2H3,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFFDHMFRHBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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